molecular formula C15H22N4O3S B12232674 4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine

4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B12232674
M. Wt: 338.4 g/mol
InChI Key: MZOPYZCFCDKURK-UHFFFAOYSA-N
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Description

4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves the formation of the oxadiazole ring followed by the introduction of the morpholine and thiomorpholine moieties. One common method involves the reaction of cyclopropyl carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the oxadiazole ring. The final steps involve the coupling of the oxadiazole with morpholine and thiomorpholine derivatives under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of 4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The oxadiazole ring is known to interact with biological targets through hydrogen bonding and hydrophobic interactions, leading to the disruption of normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is unique due to its combination of the oxadiazole and thiomorpholine moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H22N4O3S

Molecular Weight

338.4 g/mol

IUPAC Name

[4-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C15H22N4O3S/c20-15(19-4-7-23-8-5-19)12-9-18(3-6-21-12)10-13-16-17-14(22-13)11-1-2-11/h11-12H,1-10H2

InChI Key

MZOPYZCFCDKURK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(O2)CN3CCOC(C3)C(=O)N4CCSCC4

Origin of Product

United States

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